D-Myo-inositol 1,3,4-trisphosphate ammonium is a member of the inositol phosphate family, which are organic compounds characterized by the presence of a phosphate group attached to an inositol moiety. This compound is classified under small molecules and is recognized for its role in various biological processes, particularly in cellular signaling pathways. The chemical formula for D-Myo-inositol 1,3,4-trisphosphate ammonium is , with an average molecular weight of approximately 420.0956 g/mol .
D-Myo-inositol 1,3,4-trisphosphate is typically derived from the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C, which releases inositol trisphosphate and diacylglycerol as secondary messengers in signal transduction pathways. It plays a critical role in the regulation of intracellular calcium levels and various cellular functions .
D-Myo-inositol 1,3,4-trisphosphate can be synthesized through enzymatic pathways involving specific kinases. The primary method involves the phosphorylation of D-myo-inositol using ATP (adenosine triphosphate) as a phosphate donor. The enzymatic conversion is mediated by inositol trisphosphate kinases which catalyze the addition of phosphate groups at specific positions on the inositol ring.
The synthesis typically occurs under controlled conditions to ensure specificity and yield. The substrate concentration, temperature, and pH are critical parameters that influence enzyme activity. For example, the apparent values for inositol 1,3,4-trisphosphate kinase have been reported to be around 200 nM for the substrate and 171 μM for ATP .
The molecular structure of D-Myo-inositol 1,3,4-trisphosphate consists of a cyclohexane ring with three phosphate groups attached at the 1st, 3rd, and 4th positions. The stereochemistry is defined by its specific configuration at these positions.
D-Myo-inositol 1,3,4-trisphosphate participates in various biochemical reactions that involve phosphorylation and dephosphorylation processes. It can be converted into other inositol phosphates through the action of specific kinases.
For instance, D-Myo-inositol 1,3,4-trisphosphate can be phosphorylated to form D-myo-inositol 1,3,4,5-tetrakisphosphate by the action of inositol trisphosphate kinase. The reverse reaction is less favored due to kinetic constraints .
The mechanism of action for D-Myo-inositol 1,3,4-trisphosphate primarily involves its role as a second messenger in signal transduction pathways. Upon cellular stimulation (e.g., by hormones or neurotransmitters), phosphatidylinositol 4,5-bisphosphate is hydrolyzed to generate D-Myo-inositol 1,3,4-trisphosphate and diacylglycerol.
Once released into the cytoplasm, D-Myo-inositol 1,3,4-trisphosphate binds to specific receptors on the endoplasmic reticulum to facilitate calcium release into the cytosol. This increase in intracellular calcium concentration triggers various cellular responses including muscle contraction and neurotransmitter release .
D-Myo-inositol 1,3,4-trisphosphate has several scientific applications:
This compound serves as an essential tool for understanding complex biological processes and developing therapeutic strategies targeting related pathways .
D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) originates primarily through receptor-mediated activation of phospholipase C (PLC) enzymes. This process begins when extracellular signaling molecules (e.g., hormones, neurotransmitters) bind to G-protein-coupled receptors or receptor tyrosine kinases, triggering PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) and diacylglycerol (DAG). Ins(1,4,5)P₃ undergoes rapid phosphorylation by inositol trisphosphate 3-kinases (IP3Ks) to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), which is subsequently dephosphorylated by specific 5-phosphatases (e.g., SHIP1/2) to yield Ins(1,3,4)P₃ [5] [9]. This two-step enzymatic cascade positions Ins(1,3,4)P₃ as a critical downstream metabolite within the phosphoinositide signaling network, linking cell surface receptor activation to intracellular inositol phosphate dynamics.
Within the broader phosphoinositide signaling system, Ins(1,3,4)P₃ serves as a key regulatory node interfacing with multiple metabolic branches. It functions both as a signaling molecule in its own right and as a precursor for higher inositol phosphates. Notably, Ins(1,3,4)P₃ is further phosphorylated by inositol polyphosphate multikinase (IPMK) to generate inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄), which feeds into the synthesis of pentakisphosphate (InsP₅) and hexakisphosphate (InsP₆) isomers [5]. Conversely, dephosphorylation by inositol polyphosphate phosphatases (e.g., MINPP1) converts it back to lower phosphates. This metabolic flexibility enables Ins(1,3,4)P₃ to act as a dynamic regulator of cellular responses, including calcium mobilization and chloride channel activity, by modulating the pools of its immediate precursors and products [5] [9].
The enzymatic generation and metabolism of Ins(1,3,4)P₃ are governed by kinases and phosphatases exhibiting stereochemical precision toward the inositol ring. Inositol trisphosphate 3-kinases (IP3Ks) display high specificity for phosphorylating Ins(1,4,5)P₃ at the 3-position, producing Ins(1,3,4,5)P₄. Recent studies reveal unexpected catalytic plasticity in these enzymes. For example, IP3Ks can phosphorylate non-physiological substrates like scyllo-inositol 1,2,3,5-tetrakisphosphate and even carbohydrate-based molecules with primary hydroxyl groups mimicking the inositol 3-position. This flexibility arises from active-site adaptations, including a helix-tilt mechanism that accommodates modified ligands [3]. Despite this promiscuity, physiological IP3Ks retain strong preference for Ins(1,4,5)P₃, with Kₘ values in the low micromolar range (1–5 µM) [10].
Table 1: Kinase Interactions with Ins(1,3,4)P₃ and Analogues
Compound | Structural Features | Target Enzyme | Biological Effect | IC₅₀/Activity |
---|---|---|---|---|
Ins(1,3,4)P₃ | Physiological 1,3,4-trisphosphate | Ins(3,4,5,6)P₄ 1-kinase | Competitive inhibition | 0.17 µM [6] |
d/l-Ins(1,2,4)P₃ | Non-physiological 1,2,4-trisphosphate | Ins(3,4,5,6)P₄ 1-kinase | Inhibition (mimics Ins(1,3,4)P₃) | 0.7 µM [2] |
Ins(1,3,4,5)P₄ | 1,3,4,5-tetrakisphosphate | IP3K | Product of IP3K activity | Substrate [10] |
6-Deoxy-6-PO₃H₂-scyllo-Ins | Primary hydroxyl surrogate at pseudo-3-position | IP3K | Atypical phosphorylation | Substrate [3] |
Ins(1,3,4)P₃ participates in tightly regulated bidirectional conversions with inositol tetrakisphosphates (InsP₄s), forming critical feedback loops:
A pivotal regulatory role of Ins(1,3,4)P₃ is its allosteric inhibition of Ins(3,4,5,6)P₄ 1-kinase (IC₅₀ = 0.17 µM), the enzyme responsible for converting Ins(3,4,5,6)P₄ to Ins(1,3,4,5,6)P₅. This inhibition directly impacts chloride channel activity, as Ins(3,4,5,6)P₄ suppresses calcium-activated chloride secretion. Consequently, Ins(1,3,4)P₃ accumulation indirectly potentiates chloride flux by slowing Ins(3,4,5,6)P₄ synthesis [6]. This relationship positions Ins(1,3,4)P₃ as a metabolic sensor that couples phospholipase C activation to ion channel regulation.
Table 2: Metabolic Fluxes Involving Ins(1,3,4)P₃
Enzyme | Substrate → Product | Regulatory Factors | Biological Outcome |
---|---|---|---|
IP3K | Ins(1,4,5)P₃ → Ins(1,3,4,5)P₄ | Ca²⁺/calmodulin [10] | Limits Ca²⁺ release; feeds Ins(1,3,4)P₃ pool |
5-Phosphatase (e.g., SHIP1) | Ins(1,3,4,5)P₄ → Ins(1,3,4)P₃ | PI3K signaling [9] | Terminates Ins(1,3,4,5)P₄ signals |
IPMK | Ins(1,3,4)P₃ → Ins(1,3,4,6)P₄ | Substrate availability | Fuels higher IP synthesis (InsP₅/InsP₆) |
Ins(3,4,5,6)P₄ 1-kinase | Ins(3,4,5,6)P₄ → Ins(1,3,4,5,6)P₅ | Inhibited by Ins(1,3,4)P₃ [6] | Controls Cl⁻ channel activity |
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